1-Boc-4-Allylaminopiperidine
Overview
Description
1-Boc-4-Allylaminopiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and an allylamino group at the 4-position. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-Allylaminopiperidine typically involves the protection of the amino group in piperidine followed by the introduction of the allylamino group. One common method involves the following steps:
Protection of Piperidine: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of Allylamino Group: The Boc-protected piperidine is then reacted with allylamine under basic conditions to introduce the allylamino group at the 4-position. This step may involve the use of a catalyst such as palladium or rhodium to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-Allylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of deprotected or differently protected amines.
Scientific Research Applications
1-Boc-4-Allylaminopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, such as anticancer and antiviral agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-Allylaminopiperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions at other positions. The allylamino group can participate in various biochemical interactions, including binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Boc-4-Aminopiperidine: Similar structure but lacks the allylamino group.
1-Boc-4-Phenylaminopiperidine: Contains a phenylamino group instead of an allylamino group.
1-Boc-4-Methylaminopiperidine: Contains a methylamino group instead of an allylamino group.
Uniqueness: 1-Boc-4-Allylaminopiperidine is unique due to the presence of both the Boc protecting group and the allylamino group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis. The allylamino group offers additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
tert-butyl 4-(prop-2-enylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h5,11,14H,1,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWMJCGCXTVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595532 | |
Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235420-68-5 | |
Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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